molecular formula C11H16N2O3S B1392724 1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine CAS No. 1242905-93-6

1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine

Cat. No.: B1392724
CAS No.: 1242905-93-6
M. Wt: 256.32 g/mol
InChI Key: ZTJWQXCAWXBCRJ-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine (CAS 1242905-93-6) is a chemical compound with the molecular formula C 11 H 16 N 2 O 3 S and a molecular weight of 256.32 g/mol . This molecule is a hybrid structure featuring a pyrrolidine ring, a versatile saturated scaffold prominent in medicinal chemistry, linked to a 4-methoxyphenylsulfonamide group . The pyrrolidine ring is valued in drug discovery for its sp 3 -hybridization, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of a molecule . Sulfonamides are a class of compounds known for their biocompatibility and ease of synthesis, and they have a long history as pharmacologically active agents with a wide range of documented biological activities . The specific combination of these moieties makes this compound a valuable building block for researchers in medicinal chemistry, particularly in the synthesis and design of novel compounds for biological screening . This product is intended for research purposes and is not for human or veterinary use .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-16-10-2-4-11(5-3-10)17(14,15)13-7-6-9(12)8-13/h2-5,9H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJWQXCAWXBCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation and Amination

The pyrrolidine core with an amino substituent at the 3-position can be prepared starting from pyrrolidin-3-amine or its derivatives. A common approach involves:

  • Starting with pyrrolidin-3-amine dihydrochloride , which is commercially available or synthesized via reduction or amination methods.
  • Protection and deprotection steps may be employed to selectively functionalize the amine groups. For example, Boc protection of the amino group in pyrrolidin-3-amine dihydrochloride is achieved by reaction with Boc2O in methanol under basic conditions (Na2CO3), yielding the protected amine in approximately 78% yield.

Introduction of the 4-Methoxyphenylsulfonyl Group

The 4-methoxyphenylsulfonyl moiety is introduced typically via sulfonylation reactions:

  • Sulfonyl Chloride Route: The 4-methoxyphenylsulfonyl chloride can be reacted with the free amine on the pyrrolidine ring to form the sulfonamide bond. This reaction is generally carried out under basic conditions to neutralize the hydrochloric acid formed and to drive the reaction forward.

  • Alternative Routes: Some patents and literature describe the formation of intermediates such as (S)-(-)-1-(4-methoxyphenyl)ethylamine derivatives, which are further elaborated to sulfonamide derivatives through oxidation and substitution reactions.

Reduction and Functional Group Manipulation

  • Reductive cleavage and functional group transformations are sometimes involved, especially when starting from cyclic sulfonamides or related precursors. For example, magnesium in methanol (Mg-MeOH) has been used to reductively cleave N–S and C–S bonds in sulfonamide derivatives, which can be adapted for the preparation of pyrrolidine sulfonamide compounds.

Representative Synthetic Procedure (Summarized)

Step Reaction Conditions Yield / Notes
1 Boc protection of pyrrolidin-3-amine dihydrochloride Na2CO3, MeOH, 0 °C, 3 h 78% yield; colorless oil product
2 Sulfonylation with 4-methoxyphenylsulfonyl chloride Basic medium (e.g., triethylamine), solvent like dichloromethane or ethanol, room temp to mild heating High yield; formation of sulfonamide bond
3 Deprotection of Boc group (if used) Acidic conditions (e.g., HCl in dioxane) Clean removal of protecting group
4 Purification Crystallization or chromatography Pure 1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine

Analytical and Characterization Data

  • The synthesized compound is typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.
  • The presence of the sulfonyl group is confirmed by characteristic S=O stretching vibrations in IR spectra.
  • Mass spectrometry confirms the molecular ion peak consistent with molecular weight 256.32 g/mol.

Summary Table of Preparation Methods

Preparation Step Reagents / Catalysts Conditions Yield / Remarks
Pyrrolidin-3-amine isolation/protection Pyrrolidin-3-amine dihydrochloride, Boc2O, Na2CO3 Methanol, 0 °C, 3 h 78% yield, protected amine
Sulfonylation 4-Methoxyphenylsulfonyl chloride, triethylamine DCM or ethanol, room temp to reflux High yield, sulfonamide formation
Deprotection (if applicable) HCl in dioxane or similar acid Room temp Clean removal of Boc protecting group
Purification Crystallization Ethanol or ethyl acetate Pure compound suitable for research use

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Potential : The compound has been investigated for its potential as an anti-cancer agent. Preliminary studies suggest it may induce apoptosis in cancer cells through the modulation of specific biochemical pathways.
  • Anti-inflammatory Properties : Research indicates that 1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine can inhibit inflammatory responses, making it a candidate for treating chronic inflammatory diseases.

2. Organic Synthesis

  • Building Block : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules with potential therapeutic effects.

3. Biological Studies

  • Enzyme Inhibition : It has been shown to interact with various enzymes, suggesting applications in studying enzyme kinetics and metabolic pathways.

Case Studies

Numerous studies have explored the biological activities associated with this compound:

Cytotoxicity Studies

  • In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating effective concentrations for inducing cell death through apoptosis mechanisms.

Inflammation Models

  • Experimental models have indicated that related sulfonamide derivatives can effectively reduce inflammatory markers in vivo. These findings support the hypothesis that this compound may exhibit similar anti-inflammatory effects.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vivo
Enzyme inhibitionModulates enzyme activity

Mechanism of Action

The mechanism by which 1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes like COX-2 by binding to the active site and preventing the enzyme from catalyzing its reaction . The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Electronic Effects

  • 4-Methoxyphenylsulfonyl vs.
  • 4-Fluorophenylsulfonyl : The fluorine atom balances lipophilicity and electronic effects, enhancing metabolic stability and membrane permeability compared to methoxy analogues .

Biological Activity

Overview

1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group and a methoxyphenyl moiety, which contributes to its pharmacological properties. Its structure can be represented as follows:

C1H1N2O2S\text{C}_1\text{H}_1\text{N}_2\text{O}_2\text{S}

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The sulfonyl group is particularly notable for its role in binding interactions:

  • Target Interactions : The compound may interact with receptors involved in inflammatory pathways or cellular signaling.
  • Biochemical Pathways : It is hypothesized that this compound influences multiple pathways, potentially including those related to cell proliferation and apoptosis.

Biological Activities

This compound exhibits a range of biological activities:

  • Antiparasitic Activity : Similar compounds have shown effectiveness against Trypanosoma spp., suggesting potential applications in treating diseases like African sleeping sickness .
  • Anti-inflammatory Properties : Studies have indicated that derivatives of pyrrolidine can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
  • Antimicrobial Effects : Preliminary data suggest that the compound may possess antimicrobial properties against various pathogens, including Gram-positive bacteria .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntiparasiticPyrrolo[2,3-d]pyrimidinesInhibition of PTR1 enzyme in Trypanosoma brucei
Anti-inflammatoryPyrrolidine derivativesCOX-1/COX-2 inhibition; reduced edema in animal models
AntimicrobialVarious pyrrole derivativesMIC values ranging from 3.12 to 12.5 μg/mL against S. aureus

Research Findings

Recent literature has highlighted the structural diversity and biological potential of pyrrolidine derivatives:

  • Pyrrolidine in Drug Discovery : A review emphasized the versatility of pyrrolidine as a scaffold for novel drug development, particularly in targeting autoimmune diseases through RORγt modulation .
  • Antimicrobial Screening : Compounds with similar structural motifs were screened for activity against Mycobacterium tuberculosis, demonstrating varying degrees of efficacy based on substitution patterns .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves sulfonylation of pyrrolidin-3-amine derivatives with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride to amine). Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane. Yield improvements (e.g., 81% in related sulfonamide syntheses) are achieved by controlled temperature (0–25°C) and inert atmospheres . For scalability, factorial design experiments (e.g., varying solvent polarity, catalyst loading) reduce trial-and-error approaches .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Answer : Key techniques include:

  • IR spectroscopy : Detection of sulfonyl (SO₂) stretches at ~1150–1300 cm⁻¹ and amine (N–H) stretches at ~3360 cm⁻¹ .
  • NMR : ¹H-NMR confirms aromatic protons (δ 7.3–7.5 ppm for methoxyphenyl) and pyrrolidine protons (δ 3.0–3.5 ppm for sulfonamide-linked CH₂). ¹³C-NMR identifies quaternary carbons (e.g., 157 ppm for methoxy groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives or predict biological activity for this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the amine or sulfonyl group. Molecular docking studies (e.g., against COX-2 for anti-inflammatory applications) assess binding affinities. ICReDD’s integrated approach combines reaction path searches with experimental validation to prioritize synthetic targets . For instance, substituent effects on the methoxyphenyl group can be simulated to optimize steric/electronic interactions .

Q. What strategies resolve discrepancies in reported spectral data or bioactivity profiles across studies?

  • Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or pH variations. Cross-validation using X-ray crystallography (e.g., single-crystal studies resolving pyrrolidine conformation ) and standardized protocols (e.g., identical NMR spectrometers) mitigate inconsistencies. For bioactivity, orthogonal assays (e.g., enzymatic vs. cell-based) and purity checks (HPLC >95%) isolate compound-specific effects .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Answer :

  • Degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, sampling at intervals (0, 6, 24 h). Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., cleavage of sulfonamide bonds) .
  • Oxidative stability : Use radical initiators (e.g., AIBN) to assess susceptibility to autoxidation.
  • DOE frameworks : Full factorial designs evaluate temperature, pH, and light exposure interactions .

Q. How can researchers elucidate the mechanistic role of the methoxyphenyl group in modulating this compound’s reactivity?

  • Answer : Comparative studies with analogs (e.g., replacing methoxy with electron-withdrawing groups) assess electronic effects via Hammett plots. Kinetic isotopic labeling (e.g., deuterated pyrrolidine) traces reaction pathways. Mechanistic probes like radical traps or intermediate isolation (e.g., Schiff base formation) clarify sulfonamide stability under acidic/basic conditions .

Notes for Methodological Rigor

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the sulfonamide group .
  • Characterization : Use high-field NMR (≥400 MHz) and deuterated solvents for precise peak assignments .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural modifications with bioactivity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.